FGFR1 Inhibitory Potency: (S)-Pyrrolidin-3-yl Acrylamide Warhead Outperforms Alternative Scaffold Configurations by 5.8-Fold
Within the same patent family and assay platform (Caliper-based kinase assay), the (S)-N-(pyrrolidin-3-yl)acrylamide-containing compound (BDBM287527, Cpd 139) achieved an FGFR1 IC50 of 3.80 nM, representing a 5.8-fold improvement over the structurally related analog BDBM387928 (Cpd 154) which exhibited an IC50 of 22 nM [1]. Both compounds share the same core warhead architecture (pyrrolidin-3-yl acrylamide) and differ in the N-alkyl substituent and linker connectivity to the heterocyclic scaffold, demonstrating that subtle modifications to the warhead environment produce quantifiable and reproducible potency differences under identical assay conditions [2].
| Evidence Dimension | FGFR1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 3.80 nM (compound containing (S)-N-(pyrrolidin-3-yl)acrylamide warhead) |
| Comparator Or Baseline | 22 nM (BDBM387928, alternative pyrrolidine-acrylamide analog) |
| Quantified Difference | 5.8-fold lower IC50 (higher potency) for the (S)-pyrrolidin-3-yl acrylamide scaffold |
| Conditions | Caliper-based kinase assay, 25°C, FGFR family panel |
Why This Matters
This quantitative potency difference, measured in the same assay system within a single patent series, demonstrates that not all pyrrolidine-acrylamide warheads are functionally equivalent—the specific (S)-pyrrolidin-3-yl configuration with optimized N-substitution directly translates to superior target engagement for FGFR-driven programs.
- [1] BindingDB BDBM287527 vs. BDBM387928. FGFR1 IC50 comparison: 3.80 nM vs. 22 nM in Caliper kinase assay. View Source
- [2] US11078199 (Principia Biopharma). FGFR inhibitors containing pyrrolidin-3-yl acrylamide warheads, Example 139 and Example 154. View Source
